Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

c‑Src kinase inhibition PolyE4Y phosphorylation assay Peptide SAR

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2), abbreviated Ac-CIYKYF(4-NO2), is a synthetic linear heptapeptide designed as a substrate-binding site inhibitor of the non‑receptor tyrosine kinase c‑Src. It belongs to the CIYKYY peptide analog series, characterized by a single 4-nitrophenylalanine residue at the C‑terminal position 6 rather than at the internal position 5 found in the most potent mononitro congener.

Molecular Formula C44H58N8O12S
Molecular Weight 923.0 g/mol
Cat. No. B10846201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)
Molecular FormulaC44H58N8O12S
Molecular Weight923.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C
InChIInChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyFNBOPWDKOOFHTM-LBNFHWTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2): a Positionally Defined Mononitro Peptide Inhibitor of Src Kinase for SAR-Driven Procurement


Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2), abbreviated Ac-CIYKYF(4-NO2), is a synthetic linear heptapeptide designed as a substrate-binding site inhibitor of the non‑receptor tyrosine kinase c‑Src [1]. It belongs to the CIYKYY peptide analog series, characterized by a single 4-nitrophenylalanine residue at the C‑terminal position 6 rather than at the internal position 5 found in the most potent mononitro congener. In a standardized polyE4Y phosphorylation assay, Ac-CIYKYF(4-NO2) inhibits active c‑Src with an IC50 of 10.8 μM, representing a ~37‑fold gain over the parent Ac-CIYKYY (IC50 = 400 μM) but remaining ~20‑fold less potent than the positional isomer Ac-CIYKF(4-NO2)Y (IC50 = 0.53 μM) [1]. This intermediate potency and defined positional placement make the compound a critical probe for structure–activity relationship (SAR) studies and a discriminating negative control for investigators requiring nitro-group placement at the C‑terminus rather than the internal tyrosine position.

Why Positional Nitro‑Placement Precludes Generic Substitution of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)


Simple interchange with any other CIYKYY‑derived peptide is negated by the extreme positional sensitivity of the 4‑nitrophenylalanine residue. The para‑nitro group markedly enhances Src affinity only when inserted at position 5; moving it to the C‑terminal position 6—as in Ac-CIYKYF(4-NO2)—drops potency from 0.53 μM to 10.8 μM (a >20‑fold loss) [1]. Conversely, replacing the nitro group with an amino group at position 6 abolishes meaningful inhibition completely (IC50 > 700 μM) [1]. Therefore, any procurement strategy that substitutes a position‑5 nitro analog, a dinitro variant, or a non‑nitrated congener for Ac-CIYKYF(4-NO2) will either over‑ or under‑estimate inhibitory activity, undermining the validity of SAR, selectivity, or cellular studies that require a C‑terminally nitrated probe.

Quantitative Differentiation Evidence for Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) Versus Its Closest Analogs


37‑Fold Enhanced Inhibition of c‑Src Versus the Parent Non‑Nitrated Peptide Ac‑CIYKYY

Ac-CIYKYF(4-NO2) (compound 6) inhibits c‑Src‑mediated phosphorylation of polyE4Y with an IC50 of 10.8 μM, representing a ~37‑fold improvement over the parent unsubstituted peptide Ac‑CIYKYY (compound 1, IC50 = 400 μM) [1]. This gain confirms that introduction of a single 4‑nitrophenylalanine residue—even at the sub‑optimal C‑terminal position—substantially enhances target engagement compared with the nitro‑free scaffold.

c‑Src kinase inhibition PolyE4Y phosphorylation assay Peptide SAR

>20‑Fold Lower Potency Than the Position‑5 Nitro Isomer Ac‑CIYKF(4‑NO2)Y Defines Positional Specificity

When the 4‑nitrophenylalanine resides at the C‑terminal position 6 (Ac‑CIYKYF(4‑NO2)), the IC50 is 10.8 μM, whereas placing the identical modification at the internal position 5 (Ac‑CIYKF(4‑NO2)Y, compound 2) yields an IC50 of 0.53 μM—a >20‑fold difference [1]. This stark positional dependence is the single most important differentiator for procurement: researchers whose experimental design requires a C‑terminal nitro probe must use compound 6, because the more potent isomer will not report on position‑6 contributions.

Positional SAR Nitroaromatic placement c‑Src peptide probe

Nitro‑Group Requirement: >65‑Fold Superiority Over the 4‑Aminophenylalanine Analog Ac‑CIYKYF(4‑NH2)

Replacement of the 4‑nitro group with a 4‑amino group at position 6 (Ac‑CIYKYF(4‑NH2), compound 8) eliminates meaningful Src inhibition, giving an IC50 exceeding 700 μM [1]. This contrasts with the 10.8 μM IC50 of Ac‑CIYKYF(4‑NO2), yielding a >65‑fold difference. The data establish that the electron‑withdrawing nitro functionality—and not merely the presence of a para‑substituted phenylalanine—is essential for kinase engagement at the C‑terminal locus.

Nitro vs. amino SAR Functional group necessity Src peptide inhibitor

~7‑Fold Lower Potency Than the Position‑3 Nitro Isomer Ac‑CIF(4‑NO2)KYY

Ac‑CIF(4‑NO2)KYY (compound 5), which carries the 4‑nitrophenylalanine at position 3, inhibits c‑Src with an IC50 of 1.5 μM, approximately 7.2‑fold more potent than Ac‑CIYKYF(4‑NO2) at position 6 (10.8 μM) [1]. This quantitative rank order (position 5 > position 3 > position 6) can only be deconvoluted by comparing all three mononitro isomers, underscoring the unique utility of compound 6 for establishing the activity gradient along the peptide backbone.

Positional SAR Nitroaromatic placement c‑Src peptide comparison

Mononitro Selectivity: ~2‑Fold Higher IC50 Than the Corresponding Dinitro Analog Ac‑CIYKF(4‑NO2)F(4‑NO2)

The dinitropeptide Ac‑CIYKF(4‑NO2)F(4‑NO2) (compound 10), bearing a second nitro group at position 6 in addition to position 5, exhibits an IC50 of 5.6 μM, roughly 1.9‑fold more potent than the mononitro Ac‑CIYKYF(4‑NO2) [1]. This modest gain confirms an additive but saturable effect of the second nitro substituent. For studies requiring isolation of a single C‑terminal nitro interaction without the confounding influence of an internal nitro, Ac‑CIYKYF(4‑NO2) is the unambiguous choice.

Mononitro vs. dinitro Additive SAR effects Src inhibitor selectivity

Optimal Research Applications of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) Based on Quantitative Evidence


C‑Terminal Nitro‑Dependent SAR Mapping of the CIYKYY Scaffold

When systematically mapping how the position of a single 4‑nitrophenylalanine residue affects c‑Src affinity, Ac‑CIYKYF(4‑NO2) provides the essential C‑terminal data point (IC50 = 10.8 μM). Used alongside the position‑3 analog (Ac‑CIF(4‑NO2)KYY, 1.5 μM) and position‑5 analog (Ac‑CIYKF(4‑NO2)Y, 0.53 μM), this compound completes the mononitro positional series and reveals the rank order: internal position 5 ≫ position 3 > C‑terminal position 6 [1].

Negative Control for C‑Terminal Nitro Interactions in Kinase Assays

Because Ac‑CIYKYF(4‑NO2) is >20‑fold less active than the optimal position‑5 isomer, it serves as a highly informative negative control when the hypothesis under test is that nitroaromatic π‑stacking or hydrogen bonding occurs specifically at the internal tyrosine pocket. Observing a ~20‑fold drop upon shifting the nitro to the C‑terminus provides internal validation that the binding event is position‑specific [1].

Differentiation of Mononitro from Dinitro or Amino‑Substituted Analogs

In experiments designed to distinguish the contribution of a single nitro group from additive or compensatory effects, Ac‑CIYKYF(4‑NO2) (10.8 μM) uniquely isolates the C‑terminal nitro interaction. The corresponding dinitro analog (Ac‑CIYKF(4‑NO2)F(4‑NO2), 5.6 μM) conflates two nitro contributions, while the amino analog (Ac‑CIYKYF(4‑NH2), >700 μM) completely loses activity, making the mononitro compound the only viable probe for single‑site C‑terminal nitro interrogation [1].

Reference Standard for Solid‑Phase Synthesis of Nitropeptide Libraries

The well‑characterized IC50 (10.8 μM) and defined positional identity of Ac‑CIYKYF(4‑NO2) make it a suitable reference standard for quality‑control batches of custom nitropeptide libraries. Its intermediate potency—between the highly active position‑5 isomer and the inactive amino congener—provides a sensitive indicator of synthetic fidelity, because even minor deletion or positional scrambling will shift the measured IC50 outside the expected ~11 μM window [1].

Quote Request

Request a Quote for Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.